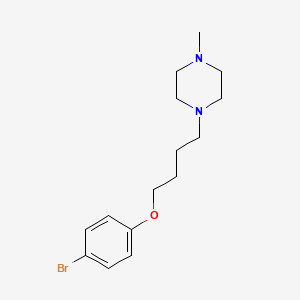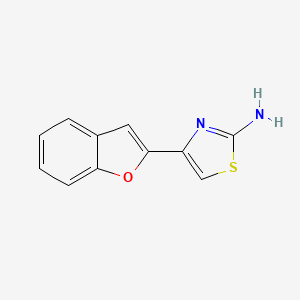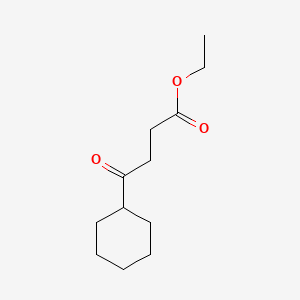
2-メチルピペリジン-2-カルボン酸
説明
2-Methyl-2-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体活性ピペリジン誘導体の合成
ピペリジン誘導体は、多くの医薬品中に存在するため、医薬品化学において非常に重要です。2-メチルピペリジン-2-カルボン酸部分を化合物に導入することにより、新しい生体活性分子の開発につながる可能性があります。 これらの誘導体は、癌、ウイルス感染症、神経障害など、さまざまな疾患の治療における可能性が探求されてきました .
キラル触媒の開発
2-メチルピペリジン-2-カルボン酸のキラルな性質により、不斉合成に使用されるキラル触媒の開発に適しています。 これらの触媒は、医薬品製造において重要な側面である、エナンチオマー的に純粋な物質を製造するために不可欠です .
ナノテクノロジーへの応用
ナノテクノロジーでは、2-メチルピペリジン-2-カルボン酸のようなカルボン酸は、ナノ粒子の表面を修飾することができます。 この修飾は、さまざまなマトリックスにおけるナノ粒子の分散と組み込みを改善するために重要であり、特定の特性を持つ高度な材料を作成するために有益です .
高分子化学
カルボン酸は、高分子化学において重要な役割を果たします。それらは、重合プロセスにおけるモノマー、添加剤、または触媒として機能することができます。 2-メチルピペリジン-2-カルボン酸を高分子に組み込むことにより、得られた材料にユニークな物理的および化学的特性を与えることができます .
有機合成
2-メチルピペリジン-2-カルボン酸は、置換、脱離、カップリングなどのさまざまな有機反応に関与しています。 有機合成におけるその使用は、さまざまな科学分野で潜在的な用途を持つ複雑な分子を作成することにつながる可能性があります .
創薬と薬理学
2-メチルピペリジン-2-カルボン酸が属するピペリジン核は、多くの治療薬に見られる共通の特徴です。 ピペリジン誘導体の研究は、抗癌、抗ウイルス、および抗マラリア特性を持つ新しい薬物の発見において有望であることが示されています .
エナンチオ選択的合成
2-メチルピペリジン-2-カルボン酸は、エナンチオ選択的合成を実現するために使用できます。これは、一方のエナンチオマーをもう一方のエナンチオマーよりも優先的に作成するプロセスです。 これは、活性化合物のキラリティに依存することが多い薬物の製造において特に重要です .
研究環境における安全性と取扱い
直接的な用途ではありませんが、研究環境における2-メチルピペリジン-2-カルボン酸の取扱いに関連する安全プロトコルに注意することが重要です。 適切な実験室用衣服と予防措置は、この化合物を科学的実験で安全に使用するために必要です .
生化学分析
Biochemical Properties
2-Methyl-2-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as lysine cyclodeaminase, which converts lysine to pipecolic acid . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the conversion of substrates into products essential for cellular functions.
Cellular Effects
2-Methyl-2-piperidinecarboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA), which are crucial for regulating cellular responses to external stimuli . Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-piperidinecarboxylic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-piperidinecarboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-piperidinecarboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where specific dosages are required to elicit a measurable biological response.
Metabolic Pathways
2-Methyl-2-piperidinecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as lysine cyclodeaminase, which converts lysine to pipecolic acid, a key intermediate in the biosynthesis of secondary metabolites . The compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid and nitrogen metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-2-piperidinecarboxylic acid within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and efflux across cellular membranes . Additionally, the compound can bind to intracellular proteins that influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
2-Methyl-2-piperidinecarboxylic acid exhibits distinct subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytosol, nucleus, or mitochondria, where it exerts its biochemical effects. The subcellular localization of the compound can influence its activity and function, as it interacts with different biomolecules within these compartments.
特性
IUPAC Name |
2-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOAERYNWZGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















